p38 MAPKα Binding Affinity (Kd): 4-((2-Morpholinoethyl)amino)benzoic acid Scaffold Demonstrates Single-Digit Nanomolar Target Engagement
Compounds built upon the 4-((2-morpholinoethyl)amino)benzoic acid scaffold exhibit potent binding to the p38 MAPKα (MAPK14) active site, as demonstrated in a proprietary kinase enzyme binding assay [1]. The reported Kd value of 2.80 nM represents a high-affinity interaction [1]. This contrasts sharply with the structurally distinct 2-morpholinobenzoic acid class, which operates via a different mechanism (chelation of catalytic Zn²⁺) and shows no direct p38 MAPK engagement [2].
| Evidence Dimension | p38 MAPKα binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 2.80 nM |
| Comparator Or Baseline | 2-Morpholinobenzoic acids (e.g., D609 analogs): Not applicable (different mechanism) |
| Quantified Difference | Not directly comparable due to different target/mechanism; demonstrates distinct target selectivity |
| Conditions | Proprietary active site-directed competition binding assay |
Why This Matters
This data confirms that the 4-((2-morpholinoethyl)amino)benzoic acid core is a viable starting point for developing potent p38 MAPK inhibitors, which is a distinct application space from other morpholine-benzoic acid chemotypes.
- [1] BindingDB BDBM255476. Affinity Data for US10125100, Example 1; US10392346, Example 1; US10941115, Example 1; US9499486, 1; US9751837, Example 1. Kd: 2.80 nM. View Source
- [2] Eurt, M., et al. Development, synthesis and biological investigation of a novel class of potent PC-PLC inhibitors. European Journal of Medicinal Chemistry. 2020;191:112162. View Source
